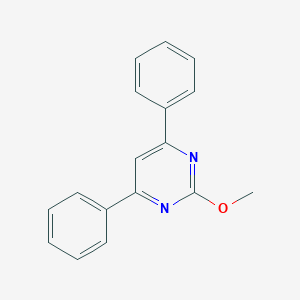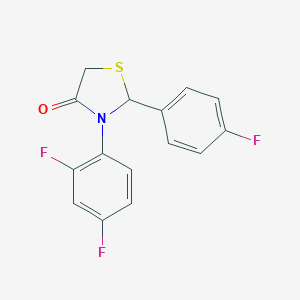![molecular formula C16H14ClN3OS B261614 (2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one, commonly known as CMPI, is a synthetic compound with a thiazolidinone core structure. It has been found to exhibit potent antitumor activity and is being studied for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of CMPI is not fully understood, but it is believed to involve the inhibition of the STAT3 signaling pathway, which is known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
CMPI has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to reduce the expression of genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CMPI is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, its mechanism of action is not fully understood, which may limit its potential use. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on CMPI could focus on elucidating its mechanism of action, as well as determining its safety and efficacy in animal models and humans. It could also be studied in combination with other cancer therapies to determine its potential use in combination therapy. Finally, further studies could be conducted to determine its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of CMPI involves the reaction of 4-chlorophenylhydrazine with 2-bromoacetophenone to form 1-(4-chlorophenyl)-2-bromo-1-phenylethanone. This intermediate is then reacted with thiosemicarbazide to form (2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
CMPI has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
Nombre del producto |
(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C16H14ClN3OS |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14ClN3OS/c1-18-16-19(2)15(21)14(22-16)10-13-4-3-9-20(13)12-7-5-11(17)6-8-12/h3-10H,1-2H3/b14-10-,18-16? |
Clave InChI |
ICNBFWCJIPQMLD-SFSYWFQMSA-N |
SMILES isomérico |
CN=C1N(C(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)Cl)/S1)C |
SMILES |
CN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)S1)C |
SMILES canónico |
CN=C1N(C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)

![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)